molecular formula C15H24ClNO2 B1443168 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride CAS No. 1315368-62-7

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Cat. No.: B1443168
CAS No.: 1315368-62-7
M. Wt: 285.81 g/mol
InChI Key: ZXKIIIGJWAHGGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of 4-propoxyphenol with cyclohexanone to form an intermediate, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 2-(4-Methoxyphenoxy)cyclohexan-1-amine hydrochloride
  • 2-(4-Ethoxyphenoxy)cyclohexan-1-amine hydrochloride
  • 2-(4-Butoxyphenoxy)cyclohexan-1-amine hydrochloride

These compounds share a similar core structure but differ in the length and nature of the alkoxy group attached to the phenoxy ring. The uniqueness of this compound lies in its specific propoxy group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-propoxyphenoxy)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-11-17-12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)16;/h7-10,14-15H,2-6,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIIIGJWAHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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